molecular formula C12H16O2 B13310221 Methyl 2-(3,4-dimethylphenyl)propanoate

Methyl 2-(3,4-dimethylphenyl)propanoate

Cat. No.: B13310221
M. Wt: 192.25 g/mol
InChI Key: ACQLXHZXGKWTGE-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from the reaction of 3,4-dimethylphenylpropanoic acid and methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dimethylphenyl)propanoate can be synthesized through the esterification of 3,4-dimethylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process uses a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3,4-dimethylbenzoic acid.

    Reduction: 3,4-dimethylphenylpropanol.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3,4-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethylphenyl)propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dimethylphenyl)propanoate
  • Methyl 3-(2-hydroxyphenyl)propanoate
  • Methyl 3-(4-chlorophenyl)propanoate

Uniqueness

Methyl 2-(3,4-dimethylphenyl)propanoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-(3,4-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-8-5-6-11(7-9(8)2)10(3)12(13)14-4/h5-7,10H,1-4H3

InChI Key

ACQLXHZXGKWTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)OC)C

Origin of Product

United States

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